U-99194 maleate

Description

Properties

IUPAC Name |

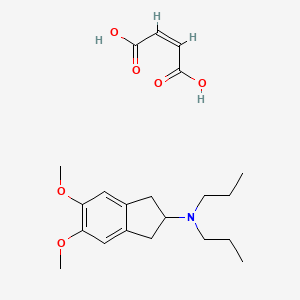

(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIQDESGRQTFNN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017389 | |

| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234757-41-6 | |

| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U-99194 Maleate: A Technical Guide to its Mechanism of Action as a Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-99194 maleate (B1232345), also known as PNU-99194A, is a well-characterized pharmacological tool extensively used in neuroscience research to investigate the role of the dopamine (B1211576) D3 receptor. Chemically identified as (5,6-dimethoxyindan-2-yl)dipropylamine (B1146128) maleate, it is recognized for its preferential binding to and antagonistic activity at the D3 receptor subtype over the closely related D2 receptor. This technical guide provides an in-depth overview of the core mechanism of action of U-99194 maleate, including its binding affinity, functional antagonism, and the intracellular signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Preferential D3 Receptor Antagonism

The primary mechanism of action of this compound is its function as a competitive antagonist at the dopamine D3 receptor. While it also exhibits affinity for the D2 receptor, it displays a notable selectivity for the D3 subtype. This selectivity allows researchers to dissect the specific physiological and behavioral roles of the D3 receptor in the central nervous system.

Receptor Binding Affinity

The affinity of this compound for dopamine D2 and D3 receptors is determined through radioligand binding assays. These experiments typically involve the use of cell membranes expressing the recombinant human dopamine receptors and a radiolabeled ligand that binds to these receptors. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |

| U-99194A | Human Dopamine D3 | 2.6 | ~77-fold |

| Human Dopamine D2 | 200 |

This table summarizes the binding affinities of U-99194A for human dopamine D2 and D3 receptors. The data demonstrates its higher affinity for the D3 receptor.

Functional Antagonism

Beyond binding to the D3 receptor, this compound acts as an antagonist, meaning it blocks the action of the endogenous agonist, dopamine, and other synthetic agonists. This functional antagonism is typically quantified by measuring the inhibition of a downstream signaling event following agonist stimulation. A common method is to assess the inhibition of agonist-induced changes in intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or the modulation of ion channel activity.

One study has demonstrated the functional activity of U-99194A in a functional assay measuring the release of arachidonic acid in Chinese hamster ovary (CHO) cells transfected with the dopamine D3 receptor. In this specific assay, low concentrations of U-99194A were found to reduce phorbol (B1677699) ester-stimulated arachidonic acid release with an IC50 of 1.9 nM.[1] Interestingly, in this particular experimental context, the compound exhibited agonist-like effects, highlighting the complexity of its pharmacology and the potential for context-dependent functional activity.[1]

| Parameter | Value | Assay System |

| IC50 | 1.9 nM | Inhibition of TPA-induced arachidonic acid release in D3-transfected CHO cells |

This table presents the functional potency of U-99194A from a specific in vitro assay.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins, specifically of the Gi/o family. Upon activation by an agonist like dopamine, the D3 receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. The reduction in intracellular cAMP levels subsequently affects the activity of protein kinase A (PKA) and downstream cellular processes.

This compound, by acting as an antagonist, binds to the D3 receptor but does not induce the conformational change necessary for G protein activation. Consequently, it blocks the ability of dopamine and other agonists to inhibit adenylyl cyclase, thereby preventing the downstream signaling cascade.

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of U-99194A.

Experimental Protocols

Radioligand Binding Assay

A detailed understanding of the binding affinity of this compound is achieved through competitive radioligand binding assays.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Methylspiperone).

-

This compound of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like haloperidol).

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

-

A parallel set of tubes is prepared with the addition of a high concentration of a non-labeled ligand to determine non-specific binding.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Functional cAMP Assay

To assess the antagonist activity of this compound, a functional assay measuring the inhibition of agonist-induced changes in cAMP levels can be performed.

Objective: To determine the potency of this compound in antagonizing the dopamine-induced inhibition of cAMP production in cells expressing the D3 receptor.

Materials:

-

A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor.

-

Dopamine or a selective D3 agonist.

-

This compound of varying concentrations.

-

Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are pre-incubated with varying concentrations of this compound for a specific duration.

-

Forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

A fixed concentration of a dopamine D3 agonist is then added to the wells (except for the basal control).

-

The cells are incubated for a defined period to allow for the modulation of cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.

-

The data is plotted as the concentration of this compound versus the percentage of inhibition of the agonist-induced response.

-

The IC50 value is determined from the resulting dose-response curve, representing the concentration of this compound that reverses 50% of the agonist's effect.

Conclusion

This compound serves as a valuable pharmacological agent for the study of dopamine D3 receptor function. Its mechanism of action is primarily defined by its preferential binding affinity and antagonistic activity at the D3 receptor. This technical guide has provided a comprehensive overview of its core pharmacology, supported by quantitative data and detailed experimental protocols. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of research findings and for its potential application in the development of novel therapeutics targeting the dopaminergic system.

References

U-99194 Maleate: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-99194 maleate (B1232345), a potent and selective dopamine (B1211576) D3 receptor antagonist, has been a critical pharmacological tool for elucidating the physiological roles of the D3 receptor and a lead compound in the development of therapeutics targeting dopamine-related central nervous system (CNS) disorders. Its preference for the D3 over the closely related D2 receptor subtype has made it an invaluable asset in distinguishing the specific contributions of these receptors in various neural pathways and disease states. This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of U-99194 maleate, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound for the dopamine D3 receptor over the D2 receptor is evident from both radioligand binding assays and functional antagonism studies. The following table summarizes the key quantitative parameters from a comparative in vitro pharmacological characterization.

| Receptor Subtype | Parameter | Value (nM) | Selectivity (D2/D3) | Reference |

| Human Dopamine D3 | Kᵢ | 160 | 14.3 | [1] |

| Human Dopamine D2 | Kᵢ | 2281 | [1] | |

| Human Dopamine D4 | Kᵢ | >10000 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol outlines a representative method for determining the binding affinity (Kᵢ) of this compound for human dopamine D2 and D3 receptors.

1. Materials and Reagents:

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.

-

Competitor: this compound.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist such as haloperidol (B65202) or (+)-butaclamol.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvesting equipment.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture the HEK-293 cells expressing the target receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of the radioligand (e.g., at a concentration close to its Kd value).

-

Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding determination, add the non-specific binding control instead of this compound.

-

For total binding determination, add assay buffer instead of this compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (cAMP Inhibition)

This protocol describes a method to determine the functional potency of this compound as an antagonist at dopamine D2 and D3 receptors by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

1. Materials and Reagents:

-

Cell Lines: Chinese hamster ovary (CHO) or HEK-293 cells stably expressing the human dopamine D2 or D3 receptor and a reporter system for cAMP levels (e.g., CRE-luciferase).

-

Agonist: A potent and selective D2/D3 agonist such as quinpirole (B1680403) or dopamine.

-

Antagonist: this compound.

-

cAMP Stimulator: Forskolin (B1673556).

-

Cell Culture Medium.

-

Assay Buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

2. Procedure:

-

Cell Plating:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach and grow overnight.

-

-

Antagonist Incubation:

-

Remove the culture medium and replace it with assay buffer containing increasing concentrations of this compound.

-

Incubate the cells with the antagonist for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the agonist (typically the EC₈₀ concentration, which gives 80% of the maximal response) to the wells already containing the antagonist.

-

Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and induce a measurable level of cAMP production.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ of this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Calculate the antagonist dissociation constant (Kb) or pA₂ value using the Schild equation or a similar pharmacological model to quantify the potency of the antagonist.

-

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

References

U-99194 maleate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of U-99194 maleate (B1232345), a potent and selective dopamine (B1211576) D3 receptor antagonist. It includes detailed information on its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting.

Core Chemical Properties

U-99194 maleate is the maleate salt form of the active compound U-99194. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 234757-41-6 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₇NO₂ • C₄H₄O₄ | [1][2][3][4] |

| Molecular Weight | 393.5 g/mol | [1][5][6] |

| Purity | ≥98% | [1][2][4] |

| Formulation | Solid | [1][2] |

| Solubility | Soluble in DMSO, Methanol, and up to 25 mM in water. | [2][4] |

| Storage | Recommended storage at -20°C for long-term stability. | [6] |

| Synonyms | PNU-99194, U-99194A, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine, (2Z)-butenedioate | [1][2] |

Pharmacological Profile

U-99194 is a potent and selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascade typically initiated by dopamine.

Receptor Binding Affinity:

The selectivity of U-99194 for the D3 receptor over other dopamine receptor subtypes and other receptors is a key feature of its pharmacological profile.

| Receptor Target | Binding Affinity (Ki) | Citations |

| Human Dopamine D3 | 160 nM | [1][3] |

| Human Dopamine D2 | 2281 nM | [3][4] |

| Human Dopamine D4 | >10,000 nM | [3][4] |

| Rat α1-Adrenergic | 8,913 nM | [1] |

| Human M1 Muscarinic | 2,090 nM | [1] |

| Human 5-HT1A | 4,230 nM | [1] |

Signaling Pathway of the Dopamine D3 Receptor and Antagonism by this compound

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3][4][5] Upon activation by an agonist like dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] U-99194, as an antagonist, binds to the D3 receptor but does not activate it, thereby preventing the dopamine-induced inhibitory signal.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.[8]

-

Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-methylspiperone (a D2/D3 ligand).[8]

-

Non-specific binding control: Haloperidol (10 µM).

-

This compound stock solution (in DMSO).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture D3-HEK293 cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-methylspiperone (e.g., 0.5 nM).[8]

-

Increasing concentrations of this compound (for competition curve).

-

For total binding wells, add vehicle instead of U-99194.

-

For non-specific binding wells, add 10 µM haloperidol.

-

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol outlines a behavioral study to assess the effects of this compound on aggression and social behavior in mice.[9]

Materials:

-

Male mice (e.g., C57BL/6J).

-

Standard laboratory animal housing.

-

This compound solution for injection (e.g., dissolved in saline).

-

Vehicle control (saline).

-

Apparatus for measuring locomotor activity (e.g., open field arena with automated tracking).

-

Standard opponent mice for social interaction test.

Procedure:

-

Induction of Aggression:

-

Individually house male mice for a period of 30 days to induce aggression.[9]

-

Maintain a control group of group-housed mice.

-

-

Drug Administration:

-

Administer this compound (e.g., 20-40 mg/kg) or vehicle via subcutaneous or intraperitoneal injection.[9]

-

-

Behavioral Testing:

-

Locomotor Activity: 20 minutes after injection, place the mouse in an open field arena and record its activity (e.g., distance traveled, time spent in the center) for a set period (e.g., 15-30 minutes).[9]

-

Social Interaction Test: Following the locomotor activity test, introduce a standard, non-aggressive opponent mouse into the home cage of the experimental mouse.[9]

-

Record and score behaviors such as latency to attack, number of attacks, duration of social investigation (sniffing), and non-social exploratory behavior.

-

-

Data Analysis:

-

Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

References

- 1. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. innoprot.com [innoprot.com]

- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194 Maleate: A Technical Guide to its Discovery, History, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate (B1232345), also known as PNU-99194A, is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of U-99194 maleate. It includes a detailed summary of its binding affinity and in vivo pharmacological effects, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols for key studies and provides visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific journey and utility as a research tool.

Discovery and History

U-99194 was discovered and characterized by scientists at The Upjohn Company in the early 1990s as part of a research program aimed at developing selective ligands for the newly identified dopamine D3 receptor. The initial research sought to understand the physiological and behavioral functions of this receptor subtype, which is predominantly expressed in limbic brain regions associated with emotion, cognition, and reward. U-99194 emerged as a valuable pharmacological tool due to its significant selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. While it has been extensively used in preclinical research, there is no publicly available evidence to suggest that this compound has progressed into human clinical trials. Its primary legacy remains as a foundational research compound for investigating D3 receptor pharmacology.

Chemical Synthesis

The synthesis of U-99194 likely involves a multi-step process starting from a substituted indanone precursor. A plausible synthetic route would be:

-

Formation of the Indanone Core: Synthesis of 5,6-dimethoxy-1-indanone (B192829) from commercially available starting materials.

-

Introduction of the Amine Group: Reductive amination of the indanone at the 2-position. This could be achieved by reacting the indanone with dipropylamine (B117675) in the presence of a reducing agent such as sodium cyanoborohydride.

-

Purification and Salt Formation: The resulting free base, (5,6-dimethoxyindan-2-yl)dipropylamine (B1146128), would then be purified using chromatographic techniques. The maleate salt is formed by reacting the purified free base with maleic acid in an appropriate solvent, followed by crystallization to yield this compound.

Pharmacological Profile

Receptor Binding Affinity

This compound is characterized by its high affinity and selectivity for the dopamine D3 receptor. The following table summarizes the available binding affinity data.

| Receptor | Species | Ki (nM) | Reference |

| Dopamine D3 | Human | 160 | [1] |

| α1-Adrenergic | Rat | 8,913 | [1] |

Note: A comprehensive binding profile across a wider range of receptors is not publicly available.

In Vivo Pharmacology

Preclinical studies in rodents have demonstrated that this compound can modulate motor activity and social behaviors, consistent with the known functions of the dopamine D3 receptor.

| Species | Dosing Range (mg/kg) | Route of Administration | Observed Effects |

| Mouse | 20-40 | Intraperitoneal (i.p.) | At higher doses, a decrease in spontaneous motor activity and an anti-aggressive effect were observed. Across all tested doses, an increase in social investigation was noted.[2] |

| Mouse | 5-30 | Not specified | In habituated mice, lower doses (5-10 mg/kg) increased locomotion and rearing, while higher doses (20-30 mg/kg) initially reduced these behaviors. In non-habituated mice, a weak motor activation was seen at lower doses, with an initial decrease followed by an increase in locomotion at higher doses. Dose-dependent increases in flight reactivity in a social context were also observed.[3] |

| Rat | 5-20 | Subcutaneous (s.c.) | U-99194A produced a motor-activating effect that was reversible by the D1 antagonist SCH-23390. It also augmented the rewarding effect of d-amphetamine but did not have a rewarding effect on its own in a lateral hypothalamic self-stimulation paradigm.[4] |

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals following the administration of this compound.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or prefrontal cortex). The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (typically 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Dialysate collection continues for a predetermined period after drug administration to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine and its metabolites.

In Vivo Electrophysiology

Objective: To record the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in response to this compound administration.

Methodology:

-

Anesthesia and Stereotaxic Surgery: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the VTA or SNc.

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a biphasic waveform.

-

Baseline Recording: A stable baseline firing rate of an identified dopamine neuron is recorded for several minutes.

-

Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally.

-

Post-Administration Recording: The firing rate of the neuron is continuously recorded to determine the effect of the drug.

-

Data Analysis: Changes in the firing rate from the baseline are quantified and analyzed.

Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the dopamine D3 receptor.

Experimental Workflow for Behavioral Analysis

Caption: General workflow for preclinical behavioral studies.

References

- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of U-99194 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-99194 maleate (B1232345) is a well-characterized pharmacological tool, recognized primarily for its potent and selective antagonist activity at the dopamine (B1211576) D3 receptor. This technical guide provides an in-depth overview of the in vitro binding affinity of U-99194 maleate, presenting available quantitative data, detailed experimental protocols for receptor binding assays, and visual representations of relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic and related signaling pathways.

Core Data: In Vitro Binding Affinity

The in vitro binding affinity of this compound has been predominantly characterized at dopamine D2 and D3 receptors. The following table summarizes the available quantitative data.

| Receptor Subtype | Ligand | Test System | Binding Parameter (Ki) | Selectivity |

| Human Dopamine D3 | U-99194 | Recombinant CHO cells | 0.17 nM[1] | >50-fold vs. hD2s/l |

| Human Dopamine D2 (short) | U-99194 | Recombinant CHO cells | 8.9 nM[1] | - |

| Human Dopamine D2 (long) | U-99194 | Recombinant CHO cells | 12.1 nM[1] | - |

| Sigma-1 | U-99194 | Not Publicly Available | Not Publicly Available | Not Publicly Available |

Note: Extensive literature searches did not yield specific quantitative in vitro binding affinity data (e.g., Ki or IC50) for this compound at the sigma-1 receptor.

Experimental Protocols

The determination of in vitro binding affinity for compounds like this compound typically involves radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. Below are detailed methodologies for conducting such assays for dopamine and sigma-1 receptors.

Dopamine D2 and D3 Receptor Radioligand Binding Assay

This protocol outlines a competitive inhibition binding assay to determine the affinity of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride for D2/D3 receptors).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol or Spiperone) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation Cocktail: For detection of the radioisotope.

-

Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Instrumentation: Scintillation counter, filtration manifold.

2. Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

A range of concentrations of the test compound (this compound). For a full inhibition curve, use 8-12 concentrations covering a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

1. Materials and Reagents:

-

Receptor Source: Guinea pig brain homogenates or membranes from cell lines expressing the sigma-1 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the sigma-1 receptor (e.g., --INVALID-LINK---Pentazocine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Other materials and instrumentation: As described for the dopamine receptor assay.

2. Procedure:

-

Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup and Incubation: The setup and incubation steps are analogous to the dopamine receptor binding assay, using the sigma-1 receptor preparation and the corresponding radioligand and controls.

-

Filtration and Counting: The filtration and counting procedures are the same as described above.

3. Data Analysis:

-

Data analysis is performed in the same manner as for the dopamine receptor binding assay to determine the IC50 and subsequently the Ki value of the test compound for the sigma-1 receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro radioligand displacement binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway

The following diagram depicts a simplified signaling pathway illustrating the interaction of U-99194 with its primary target, the dopamine D3 receptor, and its relationship with the D2 receptor.

Caption: U-99194 antagonism at the D3 receptor.

References

The Pharmacokinetic Profile of U-99194 Maleate in Rodents: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the pharmacokinetic profile of the selective dopamine (B1211576) D3 receptor antagonist, U-99194 maleate (B1232345), in rodent models. Despite a comprehensive search of existing literature, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of U-99194 maleate in rodents are not publicly available. This document, therefore, provides a detailed framework of the standard experimental protocols and methodologies that would be employed to characterize the pharmacokinetic profile of a compound like this compound in a research setting. Additionally, it will touch upon the known pharmacodynamic effects of this compound in rodents to provide a more complete picture for the research professional.

Introduction to this compound

This compound is a selective antagonist for the dopamine D3 receptor. Due to the localization of D3 receptors in the limbic areas of the brain, there is significant interest in their role in mediating emotional and cognitive behaviors. Studies have investigated the effects of U-99194A maleate on motor and emotional behaviors in mice. For instance, research has shown that U-99194A maleate can increase social investigation in mice at various doses, and at higher doses, it exhibits anti-aggressive properties without impairing other motor behaviors.[1] In habituated C57BL/6J mice, lower doses of PNU-99194A (an alternative name for U-99194A) increased locomotion and rearing, while higher doses led to a reduction in these activities.[2] Understanding the pharmacokinetic profile of this compound is crucial for interpreting such behavioral studies and for its potential development as a therapeutic agent.

General Principles of Rodent Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential in drug development to understand how a substance is handled by a living organism. These studies typically involve the characterization of absorption, distribution, metabolism, and excretion (ADME). The data from these studies help in selecting appropriate doses for toxicity and efficacy studies.[3]

Animal Models

The most commonly used rodent models for PK studies are rats (e.g., Wistar, Sprague Dawley) and mice (e.g., C57BL/6, BALB/c, CD1, NMRI).[4] The choice of species and strain can be influenced by the specific research question and the intended therapeutic area.[3]

Dosing and Administration Routes

To fully characterize the pharmacokinetics of a compound, both intravenous (IV) and oral (PO) administration routes are typically evaluated.[4] IV administration provides a direct measure of systemic circulation and clearance, while oral administration helps in determining bioavailability and the extent of absorption.

Experimental Protocols for Pharmacokinetic Profiling

While specific protocols for this compound are not available, a standard approach for a compound of this nature would involve the following steps.

Animal Dosing and Sample Collection

A typical study design would involve administering this compound to a cohort of rodents. For an IV study, blood samples would be collected at multiple time points, for example, at 5, 15, 30, 60, 120, and 240 minutes post-administration.[4] For an oral study, the time points might be extended to include 15, 30, 60, 120, 240, and 360 minutes.[4] To obtain sufficient sample volume, especially in smaller rodents like mice, a larger number of animals may be required, with 3-4 animals per time point.[3] Blood is typically processed to plasma for analysis. For tissue distribution studies, various organs such as the brain, liver, kidneys, and lungs would be collected at specific time points.[4]

Bioanalytical Method

The concentration of this compound and its potential metabolites in plasma and tissue homogenates would be quantified using a sensitive and specific bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers the high sensitivity and selectivity required to measure drug concentrations in complex biological matrices.

The workflow for a typical pharmacokinetic study is illustrated in the diagram below.

Key Pharmacokinetic Parameters

The data obtained from the bioanalytical method would be used to calculate key pharmacokinetic parameters. These parameters are crucial for understanding the drug's behavior in the body.

| Parameter | Description |

| Cmax | Maximum (or peak) plasma concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve, which reflects the total systemic exposure to the drug. |

| t1/2 (Half-life) | The time required for the plasma concentration of a drug to decrease by half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

This table represents a standard set of pharmacokinetic parameters that would be determined in a typical study.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways related to the pharmacokinetics of this compound have been identified, its mechanism of action as a dopamine D3 receptor antagonist suggests that its pharmacodynamic effects are mediated through the dopaminergic system. The experimental workflow to investigate these effects often involves behavioral assays in rodents.

The logical relationship for investigating the behavioral effects of this compound is depicted below.

Conclusion

While specific pharmacokinetic data for this compound in rodents is not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies and experimental protocols that would be necessary to generate such data. A thorough understanding of the ADME properties of this compound is a critical next step for researchers and drug development professionals to fully elucidate its therapeutic potential and to design future preclinical and clinical studies. The known behavioral effects of this compound in rodents underscore the importance of further investigation into its pharmacokinetic profile to establish a clear relationship between dose, exposure, and pharmacological response.

References

- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

U-99194 Maleate: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate (B1232345), a selective dopamine (B1211576) D3 receptor antagonist with additional activity at the sigma-2 (σ2) receptor, presents a compelling profile for therapeutic development across a spectrum of disorders. Primarily investigated for its role in neuropsychiatric conditions, emerging evidence points towards its potential in oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and potential therapeutic applications of U-99194 maleate, supported by available preclinical data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate further research and development efforts.

Core Pharmacology

U-99194 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its interaction with the D3 receptor is central to its effects on motivation, cognition, and emotional regulation. More recently, U-99194 has been identified as a ligand for the sigma-2 (σ2) receptor, now understood to be the transmembrane protein 97 (TMEM97). This off-target activity may contribute significantly to its therapeutic potential in cancer and neurodegenerative disorders.

Quantitative Data

A comprehensive summary of the available quantitative pharmacological data for this compound is presented below. It is important to note that specific binding affinities (Ki), functional potencies (IC50/EC50), and detailed pharmacokinetic parameters for this compound are not consistently reported across publicly available literature. The tables below reflect the currently accessible data.

Table 1: Receptor Binding Affinity of U-99194

| Receptor | Species | Assay Type | Ki (nM) | Reference |

| Dopamine D3 | - | - | Data Not Available | - |

| Dopamine D2 | - | - | Data Not Available | - |

| Sigma-2 (TMEM97) | - | - | Data Not Available | - |

Table 2: In Vitro Functional Activity of U-99194

| Assay | Cell Line | Parameter | Value | Reference |

| ABCG2-Mediated Drug Resistance Reversal | H460-MX20, S1M1-80, A549-MX10, HEK293-R2 | Effective Concentration | 0.01 - 10 µM | [1] |

Table 3: In Vivo Pharmacological Dosing

| Species | Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |

| Mouse | Isolation-induced aggression | - | 20 - 40 | Increased social investigation, anti-aggressive action | [2] |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Half-life (t1/2) | - | Data Not Available | - |

| Bioavailability (F%) | - | Data Not Available | - |

| Brain Penetration (Kp,uu) | - | Data Not Available | - |

Potential Therapeutic Applications

The dual antagonism of dopamine D3 and sigma-2 receptors positions this compound as a candidate for several therapeutic areas.

Neuropsychiatric Disorders

The primary focus of U-99194 research has been on its potential to treat neuropsychiatric conditions. Blockade of the D3 receptor is thought to modulate dopamine neurotransmission in brain regions associated with reward and emotion.[3] Studies in mice have shown that this compound can increase social investigation and exhibit anti-aggressive properties, suggesting a role in managing behavioral and emotional dysregulation.[2]

Oncology: Reversal of Multidrug Resistance

A significant finding is the ability of U-99194 to reverse multidrug resistance (MDR) in cancer cells.[1] This effect is mediated through the inhibition of the ATP-binding cassette (ABC) transporter ABCG2, which is known to efflux a wide range of chemotherapeutic agents from cancer cells. At concentrations between 0.01 and 10 μM, U-99194 has been shown to significantly enhance the efficacy of anticancer drugs in ABCG2-overexpressing cell lines.[1]

Neurodegenerative Diseases

The involvement of the sigma-2 receptor in cellular stress responses and protein quality control suggests a potential role for U-99194 in neurodegenerative diseases. Sigma-2 receptor antagonists have been shown to rescue neuronal dysfunction induced by α-synuclein, a protein central to the pathology of Parkinson's disease.[4] By modulating sigma-2 receptor function, U-99194 may help alleviate neurotoxicity associated with protein aggregation.

Signaling Pathways

Dopamine D3 Receptor Signaling

U-99194 acts as an antagonist at the dopamine D3 receptor, which is a Gi/o-coupled GPCR. Canonically, activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. U-99194 blocks this signaling cascade.

Sigma-2 (TMEM97) Receptor Signaling

The sigma-2 receptor (TMEM97) is implicated in various cellular processes, including cholesterol homeostasis and autophagy. As an antagonist, U-99194 would inhibit these functions. In the context of neurodegeneration, its interaction with α-synuclein-induced toxicity is of particular interest.

Experimental Protocols

Assessment of Locomotor Activity in Mice

This protocol is designed to evaluate the effect of this compound on spontaneous motor activity.

-

Animals: Male mice are individually housed for at least one week prior to testing.

-

Apparatus: An open-field arena (e.g., 40 x 40 cm) equipped with automated photobeam tracking systems to measure horizontal and vertical movements.

-

Procedure: a. Habituate mice to the testing room for at least 1 hour before the experiment. b. Administer this compound (e.g., 20-40 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection).[2] c. Place the mouse in the center of the open-field arena. d. Record locomotor activity for a specified duration (e.g., 30-60 minutes).

-

Data Analysis: Quantify total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).

ABCG2-Mediated Multidrug Resistance Reversal Assay

This in vitro assay determines the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents.

-

Cell Lines: Use an ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20) and its parental, drug-sensitive counterpart.

-

Reagents: this compound, a chemotherapeutic agent that is an ABCG2 substrate (e.g., mitoxantrone), and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).[1] c. Incubate for a period appropriate to induce cell death (e.g., 72 hours). d. Measure cell viability using the chosen reagent and a plate reader.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound. The fold-reversal of resistance is determined by the ratio of the IC50 values.

α-Synuclein Aggregation Assay

This protocol assesses the potential of this compound to inhibit α-synuclein aggregation, a key pathological event in Parkinson's disease.

-

Cell Line: A neuronal cell line capable of expressing α-synuclein (e.g., SH-SY5Y).

-

Reagents: this compound, an agent to induce α-synuclein aggregation (e.g., pre-formed fibrils or a toxicant like rotenone), and reagents for detecting α-synuclein aggregates (e.g., specific antibodies for immunofluorescence or Thioflavin T for fluorescence-based assays).

-

Procedure: a. Culture neuronal cells and differentiate if necessary. b. Pre-treat cells with various concentrations of this compound for a specified time. c. Induce α-synuclein aggregation. d. After an appropriate incubation period, fix the cells and stain for aggregated α-synuclein.

-

Data Analysis: Quantify the amount of aggregated α-synuclein using microscopy and image analysis software or a fluorescence plate reader. Normalize the data to cell number and compare the effects of different concentrations of this compound.

Conclusion and Future Directions

This compound is a promising pharmacological tool and potential therapeutic agent with a unique dual-targeting mechanism. Its established role as a dopamine D3 receptor antagonist, combined with its activity at the sigma-2 receptor, opens up a wide range of therapeutic possibilities, from neuropsychiatric disorders to oncology and neurodegeneration.

Future research should focus on several key areas:

-

Definitive Pharmacological Profiling: Comprehensive in vitro binding and functional assays are required to precisely quantify the affinity and potency of U-99194 at the D3, D2, and sigma-2 receptors.

-

Pharmacokinetic Characterization: Detailed ADME (absorption, distribution, metabolism, and excretion) studies, including determination of its blood-brain barrier penetration, are crucial for designing effective in vivo experiments and predicting clinical dosing.

-

In Vivo Efficacy Studies: Further preclinical studies in relevant animal models of cancer and neurodegenerative diseases are needed to validate the therapeutic potential observed in vitro.

-

Mechanism of Action Elucidation: Deeper investigation into the downstream signaling pathways modulated by U-99194 at both the D3 and sigma-2 receptors will provide a more complete understanding of its therapeutic and potential side effects.

The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194 Maleate: A Technical Guide to its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-99194 maleate (B1232345) is a selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes within the central nervous system. Its ability to preferentially block D3 receptors over other dopamine receptor subtypes has made it a valuable pharmacological tool for investigating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the core pharmacology of U-99194 maleate, its mechanism of action, and its effects on neurotransmission, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its primary effect by competitively binding to and blocking the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are negatively coupled to adenylyl cyclase. By antagonizing the D3 receptor, this compound prevents the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades. This blockade leads to a modulation of dopaminergic activity, particularly in brain regions with high D3 receptor expression, such as the nucleus accumbens and other limbic areas.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The selectivity and potency of this compound at dopamine and serotonin (B10506) receptors are critical parameters for its use as a research tool. The following tables summarize the available quantitative data from various in vitro studies.

| Receptor | Ki (nM) | Assay Type | Radioligand | Tissue/Cell Line |

| Dopamine D3 | 0.085 | Radioligand Binding | [3H]Spiperone | CHO cells |

| Dopamine D2 | 0.49 | Radioligand Binding | [3H]Spiperone | CHO cells |

| Serotonin 5-HT1A | 2.6 | Radioligand Binding | [3H]8-OH-DPAT | Rat Hippocampus |

Table 1: Binding Affinity (Ki) of this compound at Dopamine and Serotonin Receptors.

| Assay | IC50/EC50 (nM) | Effect | Cell Line |

| Adenylyl Cyclase Inhibition | ~10 | Antagonism of quinpirole-induced inhibition | CHO-D3 cells |

Table 2: Functional Potency of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to study its effects.

Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of U-99194.

Caption: Experimental Workflow for Characterizing this compound's Effects.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human D2 or D3 receptors.

-

Radioligand: [3H]Spiperone.

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of cell membrane suspension (10-20 µg protein), 50 µL of [3H]Spiperone (final concentration ~0.2 nM), and 50 µL of either this compound dilution or vehicle. For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

-

Male Wistar rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length).

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

This compound solution for intraperitoneal (i.p.) injection.

-

HPLC system with electrochemical detection.

Procedure:

-

Anesthetize the rats and implant a guide cannula stereotaxically targeting the nucleus accumbens. Allow for a recovery period of at least 48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect dialysate samples every 20 minutes.

-

After a stable baseline of dopamine levels is established (at least three consecutive samples), administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 2 hours post-injection.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the mean baseline dopamine concentration.

Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).

-

This compound solution for subcutaneous (s.c.) injection.

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (e.g., 5, 10, 20 mg/kg, s.c.) or vehicle.

-

Immediately place each mouse in the center of an open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60 minutes.

-

Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

Social Interaction Test

Objective: To evaluate the effect of this compound on social behavior in mice.[1]

Materials:

-

Male mice housed in isolation for a period of time (e.g., 4 weeks) to induce social motivation.

-

A novel, non-aggressive stimulus mouse.

-

A three-chambered social interaction apparatus.

-

Video recording and analysis software.

-

This compound solution for intraperitoneal (i.p.) injection.

Procedure:

-

Habituate the test mouse to the three-chambered apparatus for 10 minutes.

-

Confine a novel stimulus mouse in one of the side chambers within a wire cage, and place an empty wire cage in the other side chamber.

-

Administer this compound (e.g., 20, 40 mg/kg, i.p.) or vehicle to the test mouse.[1]

-

Place the test mouse in the central chamber and allow it to freely explore all three chambers for 10 minutes.

-

Record the session and analyze the time spent in each chamber and the time spent actively sniffing each wire cage.

-

An increase in time spent with the novel mouse compared to the empty cage is indicative of sociability.

Conclusion

This compound is a potent and selective dopamine D3 receptor antagonist that has significantly advanced our understanding of the role of this receptor in neurotransmission. Its well-characterized pharmacological profile, coupled with its demonstrated effects in a variety of in vitro and in vivo models, makes it an indispensable tool for researchers in neuroscience and drug development. The detailed protocols provided in this guide offer a starting point for the effective utilization of this compound in investigating the complexities of the dopaminergic system and its implications for neurological and psychiatric disorders.

References

U-99194 Maleate: A Technical Deep Dive into its Comparative Pharmacology as a Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate (B1232345) is a potent and selective dopamine (B1211576) D3 receptor antagonist that has garnered significant interest within the neuroscience and drug development communities. Its unique pharmacological profile, characterized by a high affinity for the D3 receptor over other dopamine receptor subtypes and various other neurotransmitter receptors, distinguishes it from many classical and atypical antipsychotic agents. This technical guide provides an in-depth comparison of U-99194 maleate with other prominent dopamine receptor antagonists, focusing on its receptor binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.

Introduction to Dopamine Receptor Antagonism

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the central nervous system, including motor control, motivation, reward, and cognition.[1] They are broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2] D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[3]

The modulation of dopaminergic systems is a cornerstone of treatment for several neuropsychiatric disorders. Antagonism of dopamine receptors, particularly the D2 receptor, is a well-established mechanism of action for antipsychotic medications used to treat schizophrenia and bipolar disorder. However, the lack of receptor subtype selectivity in many of these agents contributes to a wide range of side effects, including extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic disturbances. This has driven the search for more selective compounds, such as this compound, which primarily targets the D3 receptor. The D3 receptor is predominantly expressed in limbic regions of the brain and is implicated in the modulation of cognition, mood, and motivation, making it an attractive target for novel therapeutic interventions.[4][5]

Comparative Receptor Binding Affinities

The selectivity of a dopamine receptor antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and a selection of other widely studied dopamine receptor antagonists for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) for Dopamine Receptors

| Compound | D1 | D2 | D3 | D4 | D5 |

| U-99194A | >10,000 | 160 | 1.9 | 160 | >10,000 |

| Haloperidol | 55 | 1.2 - 2.8 | 0.7 - 2.0 | 5 | - |

| Clozapine (B1669256) | 270 | 75 - 160 | 555 | 24 | 454 |

| Risperidone (B510) | 240 | 3.13 - 3.2 | 7.3 - 9.0 | 7.3 | - |

| Olanzapine (B1677200) | 69 | High Affinity | High Affinity | High Affinity | - |

| Aripiprazole (B633) | Low Affinity | 0.34 | 0.8 | 44 | Low Affinity |

| Raclopride (B1662589) | >100,000 | 1.8 - 32 | 3.5 | Low Affinity | - |

| Eticlopride | 10,000 | 0.09 - 0.92 | 0.134 - 1.5 | - | - |

Data compiled from multiple sources. Note that Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Table 2: Binding Affinities (Ki, nM) for Serotonin (5-HT) Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| U-99194A | - | - | - |

| Haloperidol | - | 2.6 (ED50) | - |

| Clozapine | 120 | 5.4 | 9.4 |

| Risperidone | 420 | 0.16 - 0.2 | 50 |

| Olanzapine | - | High Affinity | High Affinity |

| Aripiprazole | 1.7 | 3.4 | 15 |

| Raclopride | 5.2 (pKi) | - | - |

| Eticlopride | 6220 | 830 | - |

Data compiled from multiple sources.

Table 3: Binding Affinities (Ki, nM) for Adrenergic and Other Receptors

| Compound | α1-adrenergic | H1 | σ1 |

| U-99194A | - | - | - |

| Haloperidol | 0.42 (ED50) | - | 2.8 - 6.5 |

| Clozapine | 1.6 | 1.1 | - |

| Risperidone | 0.8 | 2.23 | - |

| Olanzapine | 9 | 19 | - |

| Aripiprazole | 57 | 61 | - |

| Raclopride | - | - | - |

| Eticlopride | 112 | - | - |

Data compiled from multiple sources.

Functional Activity at Dopamine Receptors

While binding affinity indicates the strength of interaction between a ligand and a receptor, functional assays are necessary to determine the biological consequence of this interaction (i.e., antagonism, agonism, or inverse agonism).

U-99194A is characterized as a dopamine D3 receptor antagonist.[4][6] In functional assays, it has been shown to block the effects of D3 receptor agonists. For instance, in Chinese hamster ovary (CHO) cells expressing the human D3 receptor, PNU-99194A (a designation for U-99194A) demonstrated a biphasic effect on phorbol (B1677699) ester-stimulated arachidonic acid release, with low concentrations (IC50: 1.9 nM) inhibiting the release, suggesting agonist-like properties in this specific assay, while higher concentrations were ineffective.[7] However, in other studies, it has been shown to antagonize the effects of dopamine agonists.[6] This highlights the importance of the specific functional assay used in characterizing a compound's activity.

In contrast, other dopamine antagonists exhibit a broader spectrum of activity. Haloperidol is a potent D2 antagonist, and its clinical efficacy is thought to be mediated through this action.[2][8] Atypical antipsychotics like clozapine and risperidone are antagonists at both D2 and 5-HT2A receptors.[9][10] Aripiprazole is unique in that it is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[11][12]

Table 4: Functional Activity of Selected Dopamine Receptor Antagonists

| Compound | Primary Functional Activity | IC50/EC50/Ki (nM) - Functional Assay |

| U-99194A | D3 Antagonist | IC50: 1.9 (Arachidonic Acid Release)[7] |

| Haloperidol | D2 Antagonist | IC50: 1.5 (Gβγ signaling)[13]; IC50: 0.16-0.7 (D2 binding)[7] |

| Clozapine | D2/5-HT2A Antagonist | IC50: 575 (Gβγ signaling)[13] |

| Risperidone | D2/5-HT2A Antagonist | IC50: 0.5 (Serotonin-induced phosphatidic acid formation)[14] |

| Olanzapine | D2/5-HT2A Antagonist | IC50: 30-40 (5-HT2A/B IP3 formation)[15] |

| Aripiprazole | D2/5-HT1A Partial Agonist, 5-HT2A Antagonist | EC50: ~4 (cAMP inhibition)[13] |

| Raclopride | D2/D3 Antagonist | IC50: 32 (D2 binding)[16] |

| Eticlopride | D2/D3 Antagonist | IC50: 113 (D3 binding)[17] |

Signaling Pathways

The differential effects of this compound and other dopamine receptor antagonists can be understood by examining their impact on distinct intracellular signaling cascades.

D1-Like Receptor Signaling

Activation of D1-like receptors (D1 and D5) by dopamine leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to an overall increase in the phosphorylation state of various proteins involved in neuronal excitability and gene expression.

D2-Like Receptor Signaling

This compound exerts its effects through the D2-like receptor signaling pathway. Activation of D2-like receptors (D2, D3, and D4) by dopamine leads to the activation of Gαi/o proteins. This has two primary consequences: the inhibition of adenylyl cyclase, leading to a decrease in cAMP and PKA activity, and the dissociation of the Gβγ subunit. The liberated Gβγ subunit can modulate the activity of various effector proteins, including ion channels (e.g., G-protein-gated inwardly rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC). This compound, by acting as a D3 receptor antagonist, blocks these downstream effects that would normally be initiated by dopamine binding to D3 receptors.

Experimental Protocols

Radioligand Competition Binding Assay (using [3H]-Spiperone)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2, D3, or D4 receptors.[18][19][20]

Materials:

-